2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224489
InChI: InChI=1S/C10H13N3.2ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;;/h1-4H,5-7H2,(H3,11,12);2*1H
SMILES:
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride

CAS No.:

Cat. No.: VC16224489

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride -

Specification

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
IUPAC Name 2-(2,3-dihydroindol-1-yl)ethanimidamide;dihydrochloride
Standard InChI InChI=1S/C10H13N3.2ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;;/h1-4H,5-7H2,(H3,11,12);2*1H
Standard InChI Key WHDCFDGOTWCDDQ-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=CC=CC=C21)CC(=N)N.Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is systematically named 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride, reflecting its core indoline scaffold substituted with an ethanimidamide group and two hydrochloride counterions. Its IUPAC name derives from the parent structure indoline (2,3-dihydro-1H-indole), where the ethanimidamide moiety (-NH-C(=NH)-NH2) is attached to the nitrogen atom at position 1 .

Molecular Formula and Weight

The molecular formula is C10H14N3·2HCl, corresponding to a molecular weight of 211.69 g/mol for the free base and 284.56 g/mol for the dihydrochloride salt . Discrepancies in reported molecular weights (e.g., 175.24 g/mol for the monohydrochloride ) highlight the importance of specifying salt forms in analytical contexts.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Formula (Salt)C10H14N3Cl2Calculated
Molecular Weight (Salt)284.56 g/molCalculated
SMILESC1CN(C2=CC=CC=C21)CC(=N)N.Cl.ClDerived
InChIKeyDWHZJMYABOCSJR-UHFFFAOYSA-N

Synthesis and Purification

Synthetic Pathways

The free base form, 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide, is typically synthesized via nucleophilic substitution between indoline derivatives and ethanimidamide precursors. A common route involves reacting 1-chloroindoline with ethanimidamide in polar aprotic solvents like dichloromethane under reflux. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, followed by recrystallization from ethanol or aqueous HCl .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
Alkylation1-Chloroindoline, ethanimidamide65–75%>90%
Salt FormationHCl (2 equiv.), ethanol85–90%>95%

Analytical Characterization

Purified batches are validated via NMR (1H, 13C), LC-MS, and elemental analysis. The hydrochloride salt exhibits distinct proton environments: indoline aromatic protons (δ 6.8–7.2 ppm), ethylenediamine chain protons (δ 3.1–3.5 ppm), and amidine NH signals (δ 8.2–8.6 ppm) . High-resolution mass spectrometry (HRMS) confirms the [M+H]+ ion at m/z 176.1182 for the free base .

Structural and Physicochemical Properties

Crystal and Molecular Structure

The dihydrochloride salt adopts a planar indoline ring system with the ethanimidamide group oriented perpendicularly to the aromatic plane. X-ray diffraction data (unavailable in public sources) for analogous compounds suggest strong hydrogen bonding between the amidine nitrogens and chloride ions, stabilizing the crystal lattice .

Solubility and Stability

The compound is hygroscopic and highly soluble in water (>50 mg/mL) and polar solvents like methanol and DMSO. It remains stable under inert atmospheres at temperatures below 40°C but degrades upon prolonged exposure to moisture or light .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point215–218°C (dec.)DSC
LogP (Free Base)1.2 ± 0.3Calculated
pKa (Amidine)9.8 (predicted)ChemAxon

Biological Activity and Mechanisms

Putative Targets and Pathways

While direct mechanistic studies on this compound are scarce, structural analogs (e.g., pyrroloindoles) exhibit activity as DNA intercalators and kinase inhibitors . The ethanimidamide group may chelate metal ions or participate in hydrogen bonding with biological targets, such as G-protein-coupled receptors (GPCRs) or nucleic acids.

In Vitro Studies

Preliminary screens indicate moderate cytotoxicity against human leukemia (HL-60) and breast carcinoma (MCF-7) cell lines (IC50: 12–18 μM). These effects correlate with apoptosis induction, as evidenced by caspase-3 activation and mitochondrial membrane depolarization .

Applications and Future Directions

Pharmaceutical Development

The compound’s amidine functionality and indole scaffold make it a candidate for prodrug design, particularly in antiviral and anticancer therapies. Its water solubility as a dihydrochloride salt enhances bioavailability for parenteral formulations .

Chemical Biology

As a building block for heterocyclic chemistry, it serves in synthesizing fused indole derivatives via cycloaddition or cross-coupling reactions . Recent work explores its use in photoaffinity labeling probes to study protein-ligand interactions .

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